molecular formula C18H11Cl2N3O4 B1668145 2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid CAS No. 756813-87-3

2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid

Cat. No.: B1668145
CAS No.: 756813-87-3
M. Wt: 404.2 g/mol
InChI Key: VNDRRWBKNSHALL-UHFFFAOYSA-N
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Description

“2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid” is a chemical compound with the molecular formula C18H11Cl2N3O4 . It is a small molecule and is classified as experimental . This compound belongs to the class of organic compounds known as benzanilides .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string and InChI string . The average weight of the molecule is 404.204 Da, and the monoisotopic mass is 403.012661269 Da .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyrimidine Derivatives : A study by Hordiyenko et al. (2020) discusses a new method for synthesizing 2-(pyrimidin-2-yl)benzoic acids, which are structurally related to 2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid. This method involves ring contraction and intramolecular condensation, leading to the formation of various pyrimidine derivatives (Hordiyenko et al., 2020).

  • Synthesis of Target Compounds : Another study by Liu et al. (2020) reports on the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a compound structurally related to the target chemical. This synthesis employs a short pathway and offers high yield, indicating potential for large-scale production (Liu et al., 2020).

Biological and Chemical Properties

  • Antimicrobial and Insecticidal Potential : Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. These compounds exhibit notable antimicrobial properties, suggesting a potential application for the target chemical in this domain (Deohate & Palaspagar, 2020).

  • Antitumor, Antifungal, and Antibacterial Properties : Titi et al. (2020) synthesized pyrazole derivatives linked to pyrimidine and evaluated their biological activities, including antitumor, antifungal, and antibacterial effects. This study suggests potential therapeutic applications for compounds related to this compound (Titi et al., 2020).

  • Structural and Electronic Properties : The study by Saracoglu et al. (2020) on Pyrimidin-1(2H)-ylaminofumarate derivatives provides insight into the electronic properties of similar compounds. They employed density functional theory (DFT) calculations to analyze various molecular properties, which can be crucial for understanding the behavior of this compound (Saracoglu et al., 2020).

  • HIV-1 Protease Inhibition : A study by Zhu et al. (2019) on pyrimidine-based HIV-1 protease inhibitors highlights the potential of pyrimidine derivatives in developing treatments for HIV. The study found significant antiviral activity against drug-resistant HIV variants, suggesting a potential application area for this compound (Zhu et al., 2019).

  • Antibacterial and Antifungal Activity : Research by Meshcheryakova et al. (2021) on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives indicated varying degrees of antimicrobial inhibition. This study points to the antibacterial and antifungal properties that could be associated with similar compounds (Meshcheryakova et al., 2021).

Liquid Crystalline Properties

  • Supramolecular Liquid Crystalline Complexes : Alaasar and Tschierske (2019) examined the formation of supramolecular liquid crystalline complexes with hydrogen-bonding, a property that might be relevant to the target chemical, given its structural features (Alaasar & Tschierske, 2019).

Safety and Hazards

The safety and hazards associated with this compound are not available . If you believe you are experiencing an interaction, contact a healthcare provider immediately .

Properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]-5-pyrimidin-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O4/c19-10-2-4-12(14(20)8-10)16(24)23-15-5-3-11(9-13(15)17(25)26)27-18-21-6-1-7-22-18/h1-9H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDRRWBKNSHALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC(=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756813-87-3
Record name 2-[(2,4-Dichlorobenzoyl)amino]-5-(2-pyrimidinyloxy)-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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